1,3-Dimethyl-9H-carbazole
Overview
Description
1,3-Dimethyl-9H-carbazole is a nitrogen-containing heterocyclic aromatic compound It is a derivative of carbazole, which is known for its extensive applications in organic electronics, pharmaceuticals, and materials science
Mechanism of Action
Mode of Action
The interaction of 1,3-Dimethyl-9H-carbazole with its targets leads to various changes in cellular processes. For example, carbazole derivatives have been shown to selectively inhibit human topoisomerase I, interfering with the normal organization of the actin system . This interaction can trigger apoptosis, a process of programmed cell death .
Biochemical Pathways
Carbazole derivatives have been reported to influence various molecular signaling pathways. For instance, some carbazole derivatives have been found to reactivate the P53 molecular signaling pathway, which plays a key role in controlling cell growth and preventing cancer . Other carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway .
Pharmacokinetics
Carbazole moieties are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . Moreover, the presence of other substances, such as other drugs or chemicals, can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-9H-carbazole, like other carbazole derivatives, exhibits intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap . It has been found that carbazole derivatives can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Carbazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
It is known that carbazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Carbazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Carbazole derivatives have been investigated for their effects at various dosages .
Metabolic Pathways
Carbazole derivatives, including this compound, are involved in various metabolic pathways . They interact with several enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Carbazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Carbazole derivatives are known to be localized in specific cellular compartments, which can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the methylation of carbazole. The process typically includes the following steps:
Nitration: Carbazole is first nitrated to form 3-nitrocarbazole.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-aminocarbazole.
Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the methylation reactions. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,3-dione.
Reduction: Reduction reactions can convert it back to carbazole or its derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-1,3-dione.
Reduction: Carbazole or its derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties
Comparison with Similar Compounds
1,3-Dimethyl-9H-carbazole can be compared with other similar compounds, such as:
2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups at different positions, affecting its electronic properties.
3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at the third and sixth positions, influencing its reactivity and applications.
Polycarbazole: A polymeric form of carbazole with extensive applications in electronics and materials science
This compound stands out due to its unique substitution pattern, which enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-dimethyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVRNXYEWIPOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172426 | |
Record name | 9H-Carbazole, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-68-2 | |
Record name | 9H-Carbazole, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.